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Compound of Interest

Compound Name: 2-Butoxyethyl acetate

Cat. No.: B086340

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
2-Butoxyethyl acetate (CAS No. 112-07-2), a widely used solvent in various industrial
applications.[1] This document is intended for researchers, scientists, and professionals in drug
development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data. The information presented herein is crucial for the
structural elucidation, identification, and quality control of this compound.

Chemical Structure and Properties

2-Butoxyethyl acetate is the acetate ester of 2-butoxyethanol.[1] It is a colorless liquid with a
pleasant, sweet, and fruity odor.[1]

Molecular Formula: CsH1603[2] Molecular Weight: 160.21 g/mol

Spectroscopic Data

The following sections present the key spectroscopic data for 2-Butoxyethyl acetate,
organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
compounds.
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The *H NMR spectrum of 2-Butoxyethyl acetate provides information about the number of
different types of protons and their neighboring environments. The data presented below was
obtained in a CDCls solution.

Chemical Shift . . .

Multiplicity Integration Assignment
(ppm)
4.21 t 2H -O-CHz2-CH2-O-
3.63 t 2H -O-CH2-CH2-O-
3.47 t 2H -O-CH2-(CHz2)2-CH3
2.08 s 3H -O-C(=0)-CHs
1.56 p 2H -O-CH2-CH2-CH2-CHs
1.37 sextet 2H -O-(CH2)2-CH2-CHs
0.93 t 3H -O-(CH2)3-CHs

Source: ChemicalBook[3]

Experimental 3C NMR data for 2-Butoxyethyl acetate was not readily available in the public
domain at the time of this guide's compilation. The following table provides predicted chemical
shifts based on typical ranges for similar functional groups.
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Chemical Shift (ppm) (Predicted) Carbon Assignment
171.0 C=0

70.8 -O-CHa2-(CH2)2-CHs
68.5 -O-CH2-CH2-0O-

63.8 -O-CH2-CH2-0O-

31.6 -O-CH2-CH2-CH2-CHs
20.9 -O-C(=0)-CHs

19.2 -O-(CH2)2-CH2-CHs
13.7 -O-(CH2)3-CHs

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The gas-phase
IR spectrum of 2-Butoxyethyl acetate exhibits characteristic absorption bands.

Wavenumber (cm—?) Intensity Assignment

2962 Strong C-H stretch (alkane)
2874 Strong C-H stretch (alkane)
1747 Very Strong C=0 stretch (ester)
1467 Medium C-H bend (alkane)
1367 Strong C-H bend (alkane)
1245 Very Strong C-O stretch (ester)
1128 Very Strong C-O-C stretch (ether)
1043 Very Strong C-O stretch

Source: NIST Chemistry WebBook[2][4]
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. The electron ionization (El) mass spectrum of 2-Butoxyethyl acetate is
presented below.

mlz Relative Abundance (%) Possible Fragment
160 ~5 [M]* (Molecular lon)
117 ~1 [M - C3H7]*

101 ~10 [M - CaHsO]*

87 ~34 [CH3(CH2)sOCH2CH2]*
57 100 (Base Peak) [CaHo]*

43 ~86 [CHsCO]*

Source: NIST Chemistry WebBook[2]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.
Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o

Weigh approximately 10-20 mg of 2-Butoxyethyl acetate for *H NMR (50-100 mg for 13C
NMR) into a clean, dry vial.

[¢]

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs).

[e]

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

o

Filter the solution through a pipette with a small cotton or glass wool plug into a clean
NMR tube to remove any particulate matter.
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o Cap the NMR tube.

o Data Acquisition:

[e]

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

o

Lock the spectrometer onto the deuterium signal of the solvent.

[¢]

Shim the magnetic field to achieve optimal homogeneity and resolution.

[¢]

Tune and match the probe for the desired nucleus (*H or 13C).

[e]

Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation
delay).

[e]

Acquire the Free Induction Decay (FID).
» Data Processing:
o Apply a Fourier transform to the FID to obtain the NMR spectrum.
o Phase the spectrum to ensure all peaks are in the positive absorptive mode.

o Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCIs at 7.26 ppm
for tH NMR) or an internal standard like tetramethylsilane (TMS).

o Integrate the peaks in the *H NMR spectrum.

o Analyze the chemical shifts, multiplicities, and integrals to assign the signals to the
corresponding nuclei in the molecule.

Infrared (IR) Spectroscopy

e Sample Preparation (Neat Liquid):

o Place one or two drops of 2-Butoxyethyl acetate onto the surface of a clean, dry salt
plate (e.g., NaCl or KBr).

o Place a second salt plate on top, spreading the liquid into a thin film.
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o Carefully place the "sandwich" of salt plates into the spectrometer's sample holder.

o Data Acquisition:

[e]

Acquire a background spectrum of the empty sample compartment to subtract any
atmospheric (COz, H20) or instrument-related absorbances.

o Place the sample in the instrument's beam path.

o Acquire the sample spectrum over the desired wavenumber range (typically 4000-400
cm™1).

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

e Data Analysis:
o Identify the major absorption bands in the spectrum.

o Correlate the wavenumbers of these bands to specific functional groups using correlation
tables or spectral databases.

Mass Spectrometry (MS)

e Sample Introduction:

o Introduce a small amount of 2-Butoxyethyl acetate into the mass spectrometer. For a
volatile liquid, this can be done via direct infusion using a syringe pump or through a gas
chromatograph (GC-MS).

e |onization:

o The sample molecules are vaporized and then ionized. For the data presented, Electron
lonization (EI) is used, where a high-energy electron beam bombards the molecules,
causing them to eject an electron and form a positively charged molecular ion. This high
energy also leads to fragmentation.

e Mass Analysis:
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o The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer
(e.g., a quadrupole or magnetic sector).

o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

e Detection:

o An electron multiplier or other detector records the abundance of ions at each m/z value.
e Data Analysis:

o The resulting mass spectrum is plotted as relative intensity versus m/z.

o Identify the molecular ion peak to determine the molecular weight of the compound.

o Analyze the fragmentation pattern to gain structural information. The base peak, which is
the most intense peak in the spectrum, corresponds to the most stable fragment ion.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a

chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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